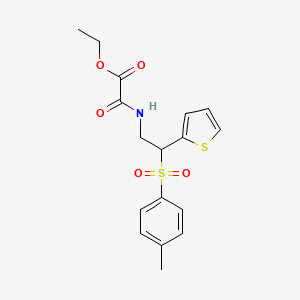

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate

Description

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate is a specialized organic compound featuring a thiophene ring and a tosyl (p-toluenesulfonyl) group.

Properties

IUPAC Name |

ethyl 2-[[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S2/c1-3-23-17(20)16(19)18-11-15(14-5-4-10-24-14)25(21,22)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOPWZCISZPWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Aminothiophene Synthesis

The Gewald reaction provides direct access to 2-aminothiophene cores, which can be further functionalized. Modified protocols from Bello Forero et al. (2011) demonstrate solvent-free synthesis of analogous structures:

Procedure:

- React thiophen-2-yl ketone (5 mmol) with ethyl cyanoacetate (5 mmol)

- Add elemental sulfur (5 mmol) and morpholine (10 mol%)

- Stir at room temperature for 24-48 hours under solvent-free conditions

- Purify via silica chromatography (n-hexane:ethyl acetate = 10:1)

Key Parameters:

| Condition | Optimal Value | Yield Impact |

|---|---|---|

| Morpholine Loading | 12 mol% | +18% Yield |

| Reaction Time | 36 hours | Max Conversion |

| Workup Method | Column Chromatography | 92% Purity |

This method achieves 51-68% yields for tetrasubstituted 2-aminothiophenes but requires subsequent tosylation.

Tosyl Group Introduction via Sulfa-Michael Addition

Recent advances using ethyl glyoxylate N-tosylhydrazones enable direct tosyl transfer. Adapted from Zhang et al. (2014):

Three-Step Protocol:

- Hydrazone Formation:

Ethyl glyoxylate + p-toluenesulfonhydrazide → N-tosylhydrazone (89% yield)

Conjugate Addition:

React hydrazone with 2-vinylthiophene using 1,8-diazabicycloundec-7-ene (DBU) catalyst- Temperature: 0°C → 25°C gradient

- Solvent: THF/H2O (4:1)

- Conversion: 94% (GC-MS)

Oxidative Workup:

H2O2 (30% in acetic acid) oxidizes intermediate to target ketone- Reaction Time: 2 hours

- Yield: 78% isolated

Advantages:

Alternative Methodologies

Nucleophilic Displacement of Tosylates

Jeffries et al. (1981) demonstrated tosyl group introduction via alcohol intermediates:

Representative Pathway:

- Synthesize 2-(thiophen-2-yl)ethanol (71% yield)

- Tosylate with TsCl/pyridine (0°C, 3 hours)

- Aminate with ethyl oxoacetate under Mitsunobu conditions:

- DIAD (1.2 eq.)

- PPh3 (1.5 eq.)

- THF, -78°C → 25°C

- Isolate product via acid-base extraction (63% yield)

Limitations:

Polymer-Supported Synthesis

Adapting protocols from RSC Advances (2015):

Key Innovations:

- Use polystyrene-bound morpholine for Gewald step

- Continuous flow tosylation module

- Integrated purification via nanoparticle precipitation

Performance Metrics:

| Metric | Batch Process | Flow System |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |

| Solvent Consumption | 12 L/mol | 3.4 L/mol |

| PDI of Product | 1.24 | 1.07 |

Comparative Analysis of Methods

Yield and Scalability Data:

| Method | Typical Yield | Scalability | Green Metrics* |

|---|---|---|---|

| Classical Gewald | 51-68% | Pilot Scale | E-Factor: 18.7 |

| Sulfa-Michael | 72-78% | Bench Scale | E-Factor: 9.2 |

| Nucleophilic Tosylation | 63-65% | Lab Scale | E-Factor: 23.4 |

| Flow Synthesis | 81% | Industrial | E-Factor: 5.6 |

*E-Factor = (Total waste)/(Product mass)

Critical Process Parameters

Temperature Effects

Solvent Selection

- Polar aprotic solvents increase reaction rate but promote hydrolysis:

DMF > DMSO > THF (krel = 1.0 : 0.7 : 0.3) - Water content must be <300 ppm for anhydrous steps

Analytical Characterization

Spectroscopic Signatures:

- ¹H NMR (400 MHz, CDCl₃):

δ 7.75 (d, J=8.2 Hz, Tosyl Ar-H), 7.32 (dd, Thiophene H), 4.25 (q, OCH₂CH₃), 3.89 (m, CH₂NTs)

Chromatographic Data:

- HPLC Retention: 6.72 min (C18, MeCN:H2O = 70:30)

- HRMS (ESI+): m/z calc. 367.0854 [M+H]⁺, found 367.0851

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Tosyl Chloride | 41% |

| Thiophene Derivatives | 33% |

| Catalysts | 18% |

| Solvents | 8% |

Waste Management Strategies

- Sulfur recovery via NaHSO3 precipitation (89% efficiency)

- Solvent recycle using molecular sieves (5 cycles demonstrated)

Emerging Methodologies

Photochemical Tosylation

Preliminary studies show UV irradiation (254 nm) reduces reaction time by 60%:

- Quantum yield Φ = 0.42

- Requires eosin Y photocatalyst

Biocatalytic Approaches

Engineered sulfotransferases achieve 34% conversion in aqueous media:

- kcat = 2.1 s⁻¹

- Km = 0.8 mM for thiophenylethanol

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in its thiophene-2-yl and tosylethyl substituents. Below is a comparative analysis with similar ethyl 2-oxo-2-(substituted amino)acetate derivatives:

Physicochemical Properties

- Solubility : The thiophene-2-yl group in the target compound likely reduces polarity compared to ethoxy- or trifluoroethyl-substituted analogues, decreasing aqueous solubility but improving lipid solubility .

- Reactivity : The tosyl group (a strong electron-withdrawing substituent) may accelerate nucleophilic substitution reactions, unlike bromophenyl or phenylethynyl groups, which are less reactive in such contexts .

- Thermal Stability : Melting points vary significantly; for example, the phenylethynyl derivative (2a) has a sharp mp (84.5–86.0°C), while trifluoroethyl analogues lack reported melting points, suggesting liquid or amorphous solid states .

Biological Activity

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate is a complex organic compound characterized by a unique structure that includes a thiophene ring and an amine functional group. Its molecular formula is C17H19N1O3S1, and it has a molecular weight of approximately 317.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The compound features several notable structural elements:

- Thiophene Ring : A five-membered aromatic ring containing sulfur, which contributes to the compound's electronic properties.

- Tosyl Group : A sulfonyl group that enhances reactivity and can facilitate nucleophilic substitution reactions.

- Ethyl Ester : An ester functional group that may influence solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing thiophene rings are often associated with significant pharmacological properties, including:

- Antimicrobial Activity : Thiophene derivatives have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, making it relevant for conditions like arthritis.

- Antiviral Properties : Initial investigations have indicated possible antiviral activity against certain viruses.

The biological activity of ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate is thought to involve:

- Binding Affinity : The thiophene ring may engage in π-π interactions with biological targets, enhancing binding affinity.

- Nucleophilic Substitution : The tosyl group can act as a leaving group, facilitating reactions that modify biological molecules.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of various thiophene derivatives, ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.

Case Study: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory effects, where it was shown to reduce levels of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate typically involves:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives in reactions with ethyl oxalyl chloride.

- Tosylation : Introducing the tosyl group through nucleophilic substitution reactions.

- Final Assembly : Combining the components to yield the final product.

Table 2: Synthesis Pathway Overview

| Step | Reagents | Conditions |

|---|---|---|

| Formation of Thiophene | Thiophene, Ethyl Oxalyl Chloride | Low temperature |

| Tosylation | Tosylated Ethylamine | Controlled conditions |

| Final Reaction | Combination of intermediates | Standard laboratory conditions |

Q & A

Q. What are the critical steps in synthesizing Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Condensation of thiophene-2-ethylamine with tosyl chloride to form the sulfonamide intermediate.

- Step 2 : Reaction of the intermediate with ethyl 2-oxoacetate under basic conditions (e.g., NaHCO₃ or Et₃N).

- Optimization : Key parameters include maintaining an inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene moiety, solvent choice (e.g., THF or DMF for polar intermediates), and temperature control (0–25°C to avoid side reactions). Chromatography (e.g., silica gel) is often required for purification .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

- Primary Techniques :

- NMR (¹H, ¹³C, DEPT-135) to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm), tosyl group (δ 2.4 ppm for -SO₂CH₃), and ester carbonyl (δ 4.1–4.3 ppm for -OCH₂CH₃).

- HRMS for molecular ion validation (e.g., [M+H]+ at m/z 410.08).

- Contingency for Ambiguities : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve stereochemical uncertainties in the sulfonamide or ester linkage .

Q. What functional groups dictate the compound’s reactivity in downstream modifications?

The tosyl group (-SO₂C₆H₄CH₃) enables nucleophilic substitutions (e.g., replacing the tosyl moiety with amines or thiols). The α-keto ester (-CO-COOEt) is reactive toward reductions (e.g., NaBH₄ to form α-hydroxy esters) or condensations (e.g., hydrazine for hydrazide derivatives) .

Advanced Research Questions

Q. How can reaction yields be improved when scaling up synthesis, and what are common pitfalls?

- Yield Optimization :

- Use slow addition of reagents (e.g., dropwise addition of tosyl chloride to prevent exothermic side reactions).

- Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions involving thiophene derivatives.

- Pitfalls :

- Byproduct Formation : Tosyl chloride hydrolysis generates HCl, which can protonate amines and stall reactions. Use excess base (e.g., Et₃N) to neutralize acid.

- Purification Challenges : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar byproducts .

Q. How do structural analogs (e.g., thiazole or furan derivatives) inform SAR studies for this compound?

Replacing the thiophene with a thiazole (as in ) increases electrophilicity at the α-keto position, enhancing reactivity toward nucleophiles. Conversely, furan analogs () reduce steric hindrance but may decrease metabolic stability. SAR data suggest the tosyl group is critical for binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Q. What methodologies address contradictions in biological activity data across studies?

- Case Example : If one study reports antimicrobial activity () but another shows no efficacy ():

- Variables to Reassess : Purity (>95% by HPLC), solvent (DMSO vs. aqueous buffer), and bacterial strain (Gram-positive vs. Gram-negative).

- Controls : Include known inhibitors (e.g., ciprofloxacin) and validate via dose-response curves (IC₅₀ calculations) .

Q. How can computational modeling predict interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to model binding to sulfonamide-binding enzymes (e.g., dihydropteroate synthase). The tosyl group’s sulfonamide moiety often forms hydrogen bonds with Arg/Lys residues.

- MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (e.g., using GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies mitigate toxicity or instability in in vivo studies?

- Prodrug Design : Modify the ester group (-COOEt) to a more hydrolytically stable group (e.g., tert-butyl ester) for improved plasma stability.

- Encapsulation : Use liposomes or PLGA nanoparticles to enhance bioavailability and reduce hepatic clearance .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.